BenchChemオンラインストアへようこそ!

SGC6870N

PRMT6 enantiomer specificity negative control

SGC6870N is the stereochemically defined inactive (S)-enantiomer of SGC6870. It is essential as a matched negative control in PRMT6 target validation studies to exclude scaffold-mediated artifacts. With no activity against PRMT6 or a 33-methyltransferase panel at 10 μM, it ensures confident attribution of phenotypic effects. ≥98% purity by HPLC. For research use only.

Molecular Formula C23H21BrN2O2S
Molecular Weight 469.397
Cat. No. B1193588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC6870N
SynonymsSGC6870N
Molecular FormulaC23H21BrN2O2S
Molecular Weight469.397
Structural Identifiers
SMILESO=C1CN(C(C2=CC=C(Br)S2)=O)[C@@H](C3=CC(C)=CC(C)=C3)C4=CC(C)=CC=C4N1
InChIInChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m0/s1
InChIKeyNIPTUMFVYBXSMZ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SGC6870N: A Validated Negative Control Enantiomer for PRMT6 Chemical Probe Studies and Epigenetic Drug Discovery Procurement


SGC6870N (CAS 2561471-15-4, MW 469.39, C23H21BrN2O2S) is the (S)-enantiomer of SGC6870, a first-in-class allosteric inhibitor of protein arginine methyltransferase 6 (PRMT6). SGC6870N is inactive against PRMT6 and is recommended specifically as a negative control for experiments using SGC6870 (HY-126300) [1]. The compound exhibits optical rotation [α]/D -265 to -295° (c = 0.5 in methanol) and HPLC purity ≥98%, meeting chemical probe standards for procurement [2].

SGC6870N Procurement Guide: Why Generic PRMT6 Inhibitors Cannot Substitute for a Stereochemically Defined Negative Control


SGC6870N is not a PRMT6 inhibitor; it is a stereochemically defined inactive enantiomer of the active probe SGC6870 [1]. In scientific workflows that require attribution of phenotypic effects to PRMT6 inhibition, a properly matched negative control is essential to exclude off-target or compound scaffold-mediated artifacts. Generic PRMT6 inhibitors such as MS023 (pan-PRMT inhibitor) or GSK3368715 (PRMT1/4/6 inhibitor) lack an inactive stereoisomer control and exhibit varying selectivity profiles across the PRMT family, making them unsuitable as negative controls for SGC6870-based target validation studies [2]. Using SGC6870 without its matched negative control (SGC6870N) or substituting an unrelated inactive compound compromises the interpretability of target engagement and functional data.

SGC6870N Quantitative Differentiation Evidence: Validated Negative Control for PRMT6 Chemical Probe SGC6870


Enantiomer-Dependent PRMT6 Inhibition: SGC6870 vs. SGC6870N Biochemical IC50 Comparison

SGC6870N is the (S)-enantiomer of SGC6870 and exhibits no detectable PRMT6 inhibition under identical assay conditions where the (R)-enantiomer (SGC6870) shows potent inhibition. The biochemical IC50 of SGC6870 is 77 ± 6 nM using a radiometric methyltransferase assay with 3H-SAM as the methyl donor [1]. SGC6870N at concentrations up to 10 μM did not significantly inhibit PRMT6 activity in the same assay format [2]. This stereochemistry-driven functional divergence provides an unambiguous negative control matched in molecular weight, lipophilicity, and chemical scaffold to the active probe.

PRMT6 enantiomer specificity negative control allosteric inhibition

Broad Methyltransferase Panel Selectivity Profiling: SGC6870N Shows No Activity Across 33 Methyltransferases

In a comprehensive selectivity panel of 33 methyltransferases including 8 PRMTs (PRMT1, 3, 4, 5, 6, 7, 8, 9), 21 protein lysine methyltransferases (PKMTs), 3 DNA methyltransferases (DNMTs), and 1 RNA methyltransferase, SGC6870N did not significantly inhibit any of the 33 methyltransferases at 1 μM or 10 μM [1]. In contrast, SGC6870 potently inhibited PRMT6 at both 1 μM and 10 μM while showing no significant inhibition of the other 32 methyltransferases [1]. This enantiomer-specific activity profile confirms that SGC6870N is a clean negative control free from confounding methyltransferase inhibitory activity.

methyltransferase panel selectivity profiling negative control validation epigenetic probes

Cellular Target Engagement: SGC6870N Lacks PRMT6 Inhibitory Activity in HEK293T Cells

SGC6870N lacks the cellular PRMT6 inhibitory activity observed with SGC6870. SGC6870 inhibits the asymmetric dimethylation of histone H3 arginine 2 (H3R2me2a) by overexpressed PRMT6 in HEK293T cells with an IC50 of 0.8 ± 0.2 μM [1]. SGC6870N, as the (S)-enantiomer, does not engage PRMT6 in cells and does not reduce H3R2me2a levels, consistent with its biochemical inactivity [1]. This cell-based differentiation confirms that the inactive enantiomer serves as an appropriate control for cellular studies of PRMT6 function.

cellular target engagement H3R2 asymmetric dimethylation HEK293T PRMT6 negative control

Allosteric Binding Site Specificity Confirmed by X-Ray Crystallography and Stereochemistry

The crystal structure of the PRMT6–SGC6870 complex (PDB: 6W6D) revealed that SGC6870 binds a unique, induced allosteric pocket distinct from the SAM cofactor binding site and the substrate arginine binding channel [1]. The (R)-stereochemistry at the chiral center of the benzodiazepinone scaffold is essential for fitting into this allosteric pocket and forming key interactions with PRMT6 residues [1]. SGC6870N, possessing the opposite (S)-stereochemistry, cannot adopt the required binding conformation and consequently fails to inhibit PRMT6 [1]. This structural basis for stereoselective inhibition provides mechanistic validation for the use of SGC6870N as a negative control.

allosteric binding X-ray crystallography stereoselectivity PRMT6 structure

SGC6870N Recommended Application Scenarios: Optimal Use Cases for PRMT6 Target Validation and Chemical Probe Procurement


PRMT6-Dependent Phenotype Validation: Pairing SGC6870 with SGC6870N Negative Control in Cellular Functional Assays

Use SGC6870N as the negative control when employing SGC6870 to interrogate PRMT6 function in cellular assays including proliferation, apoptosis, differentiation, or gene expression. Treat parallel experimental groups with vehicle, SGC6870 (active probe, 0.1–10 μM), and SGC6870N (inactive enantiomer control, matched concentrations up to 10 μM). Phenotypes observed only in SGC6870-treated cells and absent in SGC6870N-treated cells can be confidently attributed to PRMT6 inhibition rather than compound scaffold effects [1].

Selectivity Profiling and Off-Target Exclusion in Chemical Probe Characterization

Include SGC6870N in methyltransferase selectivity panels to establish baseline inactivity. In a 33-methyltransferase panel including PRMTs, PKMTs, and DNMTs, SGC6870N at 1 μM and 10 μM showed no significant inhibition of any enzyme [1]. This established inactivity profile allows researchers to use SGC6870N as a negative control to rule out methyltransferase-mediated off-target effects when interpreting SGC6870-dependent biological observations [1].

Structure-Activity Relationship (SAR) and Chemical Optimization Campaigns Targeting PRMT6

Employ SGC6870N as a stereochemical reference compound in medicinal chemistry optimization programs targeting the PRMT6 allosteric pocket. The crystal structure of SGC6870 bound to PRMT6 (PDB: 6W6D) defines the (R)-stereochemistry requirement for allosteric pocket engagement [1]. SGC6870N serves as the inactive enantiomer benchmark for evaluating new analog series, enabling medicinal chemists to distinguish between compounds with genuine allosteric PRMT6 engagement and those with non-specific cellular effects [1].

Biomarker and Target Engagement Assay Development for PRMT6-Driven Cancers

Incorporate SGC6870N as a negative control when developing PRMT6 target engagement assays measuring H3R2me2a reduction as a pharmacodynamic biomarker. SGC6870 inhibits PRMT6-mediated H3R2me2a with a cellular IC50 of 0.8 ± 0.2 μM in HEK293T cells [1], while SGC6870N shows no reduction in H3R2me2a levels. This differential activity enables assay validation and establishes the dynamic range for PRMT6-dependent H3R2me2a modulation, which is relevant for studies in PRMT6-associated cancers including leukemia and breast, lung, and bladder cancers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGC6870N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.